4-(Piperidin-3-yl)phenol hydrochloride
Description
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Properties
IUPAC Name |
4-piperidin-3-ylphenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10;/h3-6,10,12-13H,1-2,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRJBQSXAKPAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Fundamental Importance of Piperidine Scaffolds in Advanced Medicinal Chemistry and Drug Discovery
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. nih.govresearchgate.net Its prevalence is not coincidental but is rooted in a combination of favorable physicochemical and biological properties that make it an ideal building block in drug design. Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govresearchgate.net
The significance of the piperidine scaffold can be attributed to several key factors:
Structural Versatility: The saturated, non-planar chair conformation of the piperidine ring allows for the precise spatial arrangement of substituents in either axial or equatorial positions. This three-dimensional control is crucial for optimizing interactions with biological targets such as receptors and enzymes.
Physicochemical Properties: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate the formation of salt forms, like the hydrochloride salt, improving drug formulation and bioavailability. researchgate.net
Pharmacokinetic Profile: The incorporation of a piperidine moiety can favorably influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It can impart a degree of metabolic stability and modulate lipophilicity, which are critical parameters for a successful drug candidate.
Blood-Brain Barrier Permeability: The piperidine scaffold is frequently found in centrally acting drugs, as its structural features can be tailored to facilitate passage across the blood-brain barrier, a critical requirement for treating neurological disorders.
The piperidine framework is a cornerstone of numerous blockbuster drugs, underscoring its historical and ongoing importance in pharmaceutical development. researchgate.net The continuous exploration of novel synthetic methodologies to create diverse and stereochemically complex piperidine derivatives remains an active and vital area of research. nih.govnih.govnih.govacs.orgsnnu.edu.cn
Strategic Positioning and Research Significance of Phenolic Piperidine Derivatives in Chemical Biology
Established Synthetic Routes for the Core 4-(Piperidin-3-yl)phenol Structure
Traditional synthetic approaches to the 4-(piperidin-3-yl)phenol skeleton often rely on robust and well-understood reactions that build the piperidine ring from acyclic precursors or modify existing heterocyclic systems.
Reductive amination is a cornerstone of amine synthesis and a versatile method for constructing piperidine rings. nih.govbeilstein-journals.orgorganic-chemistry.org This approach typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of a piperidine ring, a bifunctional precursor such as a 1,5-dicarbonyl compound can be cyclized with an amine source like ammonia. organic-chemistry.org
A plausible pathway to the 4-(piperidin-3-yl)phenol core via reductive amination could involve a suitably substituted keto-aldehyde or diketone precursor. The process involves the intramolecular or intermolecular reaction with an amine, followed by reduction. The choice of reducing agent is critical for the success of the reaction, with various hydrides offering different levels of reactivity and selectivity. organic-chemistry.org
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Conditions | Notes |
| Sodium Borohydride | NaBH₄ | Methanol (MeOH), room temperature | Mild, selective for aldehydes/ketones. organic-chemistry.org |
| Sodium Cyanoborohydride | NaBH₃CN | Acidic pH (3-6), various solvents | Stable at neutral pH, reduces iminium ions faster than ketones. |
| Sodium Triacetoxyborohydride | STAB | Dichloroethane (DCE), Acetic Acid (AcOH) | Mild, effective, and widely used; does not require pH control. |
| Catalytic Hydrogenation | H₂/Catalyst | H₂, Pd/C, PtO₂, Raney Ni; elevated pressure/temp | Can reduce other functional groups; effective for large-scale synthesis. rsc.org |
The Mannich reaction is a three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base, from an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govnih.gov This reaction has been elegantly adapted for the synthesis of 4-piperidone derivatives, which are valuable intermediates that can be further reduced and functionalized to yield structures like 4-(piperidin-3-yl)phenol. chemrevlett.com
In a typical synthesis of a 2,6-diaryl-4-piperidone, an aromatic aldehyde, a ketone (such as an acetone derivative), and an amine (like ammonium acetate) are condensed. chemrevlett.com To construct the specific 3-arylpiperidine framework, a variation of this reaction would be necessary. For instance, a Mannich-type reaction could involve a phenol derivative with an active hydrogen, an aldehyde, and an amine to forge the critical C-C and C-N bonds, leading to a piperidine or piperidone precursor. jofamericanscience.org The resulting piperidone can then be reduced to the corresponding piperidine.
Table 2: Representative Components in Mannich Reactions for Piperidone Synthesis
| Active Hydrogen Compound | Aldehyde Component | Amine Source |
| Ketones (e.g., Acetone) | Formaldehyde | Ammonia |
| Esters | Benzaldehyde | Primary Amines |
| Aldehydes | Substituted Aldehydes | Ammonium Acetate |
| Phenols | Acetaldehyde | Methylamine |
The synthesis of a bifunctional molecule like 4-(piperidin-3-yl)phenol often requires a multi-step approach where reactive functional groups are temporarily masked with protecting groups to prevent unwanted side reactions. syrris.jp The phenolic hydroxyl group is acidic and nucleophilic, while the piperidine secondary amine is basic and nucleophilic. Protecting these groups allows for selective reactions at other parts of the molecule.
A hypothetical multi-step synthesis could proceed as follows:
Protection: The hydroxyl group of a starting phenol derivative (e.g., 4-bromophenol) is protected, for instance, as a methyl or benzyl (B1604629) ether.
Ring Construction: A protected piperidine precursor is synthesized or coupled to the protected phenol ring. This could involve cross-coupling reactions or building the ring from an acyclic chain attached to the aromatic core.
Functionalization: The piperidine ring is functionalized if necessary.
Deprotection: The protecting groups on the phenol and piperidine nitrogen are removed in the final steps to yield the target molecule, which is then typically converted to its hydrochloride salt for stability and handling.
The use of polymer-supported reagents and scavengers in flow chemistry systems represents a modern application of this principle, allowing for multi-step sequences to be performed continuously without isolating intermediates. syrris.jp
Advanced Synthetic Strategies and Catalytic Development for Piperidine Ring Construction
Modern organic synthesis has seen significant advances in the development of catalytic and stereoselective methods for constructing heterocyclic rings, providing more efficient and precise routes to complex piperidine derivatives.
Achieving stereocontrol, particularly for 3-substituted piperidines, is crucial as the biological activity of stereoisomers can differ significantly. google.com Numerous methods have been developed to synthesize enantiomerically enriched piperidine derivatives. researchgate.net
One powerful strategy is the catalytic asymmetric hydrogenation of substituted pyridinium salts. Iridium(I) catalysts featuring chiral P,N-ligands have been shown to effectively reduce 2-substituted pyridinium salts with high enantioselectivity. nih.gov Another advanced approach involves a rhodium-catalyzed asymmetric reductive Heck reaction. In this method, a dihydropyridine intermediate is coupled with an arylboronic acid to furnish 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.govtmc.edu These intermediates can then be reduced to the corresponding chiral piperidines. nih.gov
Table 3: Comparison of Catalytic Systems for Stereoselective Piperidine Synthesis
| Method | Catalyst/Reagent | Substrate Type | Key Features |
| Asymmetric Hydrogenation nih.gov | Iridium(I) with chiral P,N-ligand | Substituted Pyridinium Salts | Proceeds through stereoselective enamine protonation; suitable for large scale. |
| Asymmetric Reductive Heck nih.govtmc.edu | Rhodium catalyst with chiral ligand | Dihydropyridines, Arylboronic acids | High yield and excellent enantioselectivity; wide functional group tolerance. |
| Borenium-catalyzed Hydrogenation nih.gov | Boron ions with hydrosilanes | Substituted Pyridines | Diastereoselective reduction under non-metal catalysis. |
Intramolecular cyclization offers a powerful and direct route to the piperidine ring by forming a C-N or C-C bond from a linear precursor. nih.gov A variety of catalytic systems have been developed to facilitate these transformations efficiently.
Radical-Mediated Cyclization: Cobalt(II) catalysts can mediate the intramolecular cyclization of linear amino-aldehydes to form piperidines in good yields. nih.gov Electrolysis and copper catalysis have also been employed for intramolecular C-H amination/cyclization reactions. nih.gov
Metal-Catalyzed Cyclization: Palladium catalysts enable Wacker-type aerobic oxidative cyclization of alkenes containing a nitrogen nucleophile, providing access to various six-membered nitrogen heterocycles. organic-chemistry.org Similarly, rhodium catalysts can effect the intramolecular anti-Markovnikov hydroamination of specific aminopropyl-vinylarenes to yield 3-arylpiperidines with high diastereoselectivity. organic-chemistry.org
Iridium-Catalyzed Hydrogen Transfer: A dual amination process catalyzed by iridium(III) can form two new C-N bonds in a sequential cascade. This method allows for the stereoselective synthesis of substituted piperidines from diols and amines. nih.gov
These advanced methods provide chemists with a versatile toolkit for constructing the piperidine scaffold with high levels of control and efficiency.
Table 4: Overview of Intramolecular Cyclization Strategies for Piperidine Synthesis
| Cyclization Strategy | Catalyst/Reagent System | Precursor Type |
| Radical C-H Amination/Cyclization nih.gov | Copper(I) or Copper(II) | Amines with radical precursor |
| Wacker-Type Oxidative Cyclization organic-chemistry.org | Pd(DMSO)₂(TFA)₂ | Alkenyl amines |
| anti-Markovnikov Hydroamination organic-chemistry.org | [Rh(COD)(DPPB)]BF₄ | Aminopropyl-vinylarenes |
| Hydrogen-Borrowing Annulation nih.gov | Iridium(III) Catalyst | Diols and Amines |
Metal-Catalyzed and Radical-Mediated Methods for Piperidine Scaffold Assembly
The construction of the 3-arylpiperidine core, central to 4-(piperidin-3-yl)phenol, can be achieved through a variety of modern synthetic techniques. Both metal-catalyzed and radical-mediated reactions offer powerful tools for the efficient assembly of this heterocyclic scaffold.
Metal-Catalyzed Approaches:
Metal-catalyzed reactions provide highly efficient and often stereoselective routes to piperidine derivatives. A predominant strategy involves the hydrogenation of pyridine precursors. Rhodium-based catalysts have proven particularly effective in this regard. For instance, the transfer hydrogenation of N-benzylpyridinium salts, using a formic acid/triethylamine mixture as the hydrogen source and a catalyst generated from [RhCp*Cl₂]₂, is a well-established method for synthesizing piperidine derivatives. nih.gov This approach can be rendered asymmetric to yield chiral piperidines, a critical consideration for many pharmaceutical applications. nih.govresearchgate.net
Another sophisticated rhodium-catalyzed method involves the asymmetric carbometalation of dihydropyridines. ontosight.ainih.gov This reaction, which couples aryl boronic acids with a dihydropyridine intermediate, furnishes 3-substituted tetrahydropyridines with high enantioselectivity. ontosight.ainih.govbiointerfaceresearch.comwikipedia.org Subsequent reduction of the tetrahydropyridine ring yields the desired 3-substituted piperidine. ontosight.aiwikipedia.org This multi-step process demonstrates broad functional group tolerance, allowing for the incorporation of diverse aryl moieties. ontosight.ainih.gov
Electrocatalytic hydrogenation represents a greener alternative, operating at ambient temperature and pressure. Using a carbon-supported rhodium catalyst, pyridines can be efficiently reduced to piperidines. Furthermore, directed C-H activation provides a pathway for the late-stage functionalization of pre-formed piperidine rings, such as the C-2 arylation of piperidines, although this is more for derivatization than primary scaffold assembly. researchgate.net
Radical-Mediated Methods:
Radical chemistry offers unique pathways for the construction of the piperidine ring, often from acyclic precursors. One such method is the intramolecular cyclization of linear amino-aldehydes, which can be mediated by a cobalt(II) catalyst. nih.gov Another approach involves the intramolecular radical cyclization of 1,6-enynes, initiated by reagents like triethylborane, to produce polysubstituted piperidines. nih.gov
Copper catalysis has also been employed in radical-mediated cyclizations. For example, a 1,6-hydrogen atom transfer (HAT) can be facilitated by a copper catalyst to effect the cyclization and formation of the piperidine scaffold. nih.gov A notable advancement in this area is the enantioselective δ C-H cyanation of acyclic amines. This reaction, which is a catalytic and asymmetric variant of the Hofmann-Löffler-Freytag (HLF) reaction, utilizes a chiral copper catalyst to install a cyano group at the δ-position, which can then be elaborated to form a chiral piperidine ring. acs.org
Table 1: Comparison of Selected Methods for Piperidine Scaffold Assembly
| Method | Catalyst/Reagent | Precursor | Key Features |
|---|---|---|---|
| Metal-Catalyzed Transfer Hydrogenation | Rhodium complex, Formic acid/Triethylamine | Pyridinium Salt | Can be asymmetric; produces chiral piperidines. nih.gov |
| Metal-Catalyzed Carbometalation | Rhodium complex, Aryl Boronic Acid | Dihydropyridine | High enantioselectivity; broad functional group tolerance. ontosight.ainih.gov |
| Radical-Mediated Cyclization | Cobalt(II) complex | Linear Amino-aldehyde | Forms piperidine ring from acyclic precursor. nih.gov |
| Radical-Mediated C-H Cyanation (HLF variant) | Chiral Copper complex | Acyclic Amine | Enantioselective; forms chiral piperidines via C-C bond formation. acs.org |
Systematic Functionalization and Derivatization of the 4-(Piperidin-3-yl)phenol Hydrochloride Core
Once the 4-(piperidin-3-yl)phenol core is synthesized, its phenolic hydroxyl group and the secondary amine of the piperidine ring serve as key handles for systematic functionalization. These modifications are crucial for modulating the compound's physicochemical properties and biological activity.
The phenolic hydroxyl group is a versatile site for chemical modification, primarily through reactions that target the oxygen atom. Direct substitution or elimination of the hydroxyl group itself is generally disfavored due to the stability imparted by p-π conjugation with the aromatic ring. nih.govresearchgate.net However, derivatization through electrophilic substitution is a common and effective strategy. researchgate.net
Etherification: One of the most common modifications is the formation of ethers. This can be achieved through reactions with various alkylating agents. A specific and widely used etherification is silylation, where the hydroxyl group is converted into a silyl ether. For example, reaction with N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) yields the corresponding t-butyldimethylsilyl (TBDMS) ether, which can serve as a protecting group or modulate the compound's lipophilicity. biointerfaceresearch.com
Esterification: Esterification is another principal strategy for modifying the phenolic hydroxyl group, converting it into an ester linkage. Several methods are available for this transformation:
Reaction with Acyl Halides or Anhydrides: This is a straightforward method, often performed in the presence of a base like pyridine. nih.govnih.gov
Fischer-Speier Esterification: This classic method involves reacting the phenol with a carboxylic acid under acidic catalysis. The reaction is reversible, and conditions may need to be optimized to favor product formation. researchgate.net
Steglich Esterification: This method utilizes a carboxylic acid in the presence of a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and often a catalyst like 4-(dimethylamino)pyridine (DMAP). nyxxb.cn
Mitsunobu Reaction: This reaction allows for the esterification of phenols with carboxylic acids under mild, neutral conditions using a mixture of a phosphine (e.g., triphenylphosphine) and a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). wikipedia.org
Table 2: Common Reagents for Phenolic Hydroxyl Group Derivatization
| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group |
|---|---|---|---|
| Etherification (Silylation) | Silylating Agent | MTBSTFA | Silyl Ether |
| Esterification | Acyl Halide | Acetyl Chloride | Ester |
| Esterification | Acid Anhydride | Acetic Anhydride | Ester |
| Esterification | Carbodiimide Coupling | EDC / DMAP | Ester |
| Esterification | Mitsunobu Reaction | DEAD / PPh₃ | Ester |
The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes a variety of chemical transformations, allowing for the introduction of a wide range of substituents.
N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen is a fundamental derivatization strategy.
Direct Alkylation: This can be achieved via a nucleophilic substitution (SN2) reaction with an appropriate alkyl halide. However, this method can sometimes lead to over-alkylation, yielding quaternary ammonium salts.
Reductive Amination: A more controlled and widely used method is reductive amination (or reductive alkylation). researchgate.net This one-pot reaction involves the condensation of the secondary amine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. researchgate.netnih.govresearchgate.net A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity for the iminium ion over the carbonyl starting material. nih.gov
N-Acylation: N-acylation involves the reaction of the piperidine nitrogen with an acylating agent to form a stable amide bond. This is a robust reaction typically carried out using acyl chlorides or acid anhydrides. biointerfaceresearch.com The reaction often proceeds under mild, catalyst-free conditions or in the presence of a non-nucleophilic base to scavenge the acid byproduct. biointerfaceresearch.comwikipedia.org This modification introduces a carbonyl group, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.
Aza-Michael Addition: The piperidine nitrogen can also participate in conjugate addition reactions. In an Aza-Michael reaction, the amine adds to an α,β-unsaturated carbonyl compound, such as an acrylate or acrylonitrile, to form a β-amino carbonyl derivative. This reaction provides a route to introduce a three-carbon chain with a terminal functional group onto the nitrogen atom.
The systematic synthesis and biological evaluation of analogues of 4-(piperidin-3-yl)phenol are essential for elucidating structure-activity relationships (SAR). By varying substituents on the phenyl ring, the piperidine ring, and the piperidine nitrogen, researchers can probe the molecular interactions that govern a compound's biological activity and optimize properties such as potency, selectivity, and pharmacokinetic profile.
Substitutions on the Phenyl Ring: The electronic nature and position of substituents on the phenolic ring can have a profound impact on activity. In studies of structurally related (S)-phenylpiperidines as dopamine autoreceptor antagonists, it was found that aromatic substituents with a high group dipole moment located at the meta-position relative to the piperidine ring were critical for high in vivo activity. nih.gov This suggests that for 4-(piperidin-3-yl)phenol analogues, the introduction of electron-withdrawing or electron-donating groups at the ortho- or meta-positions to the hydroxyl group could significantly modulate receptor binding and functional activity.
Substitutions on the Piperidine Nitrogen: The substituent on the piperidine nitrogen often plays a crucial role in receptor recognition by interacting with specific pockets in the binding site. SAR studies on various phenylpiperidine series have shown that the size, lipophilicity, and functionality of the N-substituent are key determinants of potency and selectivity. For example, in one series of dopamine receptor antagonists, an N-propyl group was found to be optimal for activity. nih.gov In another study on opioid receptor agonists, the N-substituent was shown to extend into a hydrophobic pocket, with its nature being critical for potent activity. researchgate.net
Substitutions on the Piperidine Ring: Modifications to the piperidine ring itself, while synthetically more challenging, can provide valuable insights into the required conformation for optimal biological activity. For instance, the introduction of methyl groups on the piperidine ring of 4-(3-hydroxyphenyl)piperidines was shown to influence opioid receptor binding profiles. acs.org Similarly, in a series of choline (B1196258) transporter inhibitors, the positioning of an N-methylpiperidine group was found to be important, with a shift from the 4- to the 3-position being tolerated but resulting in decreased activity. nih.gov These findings underscore the sensitivity of biological activity to the stereochemistry and substitution pattern of the heterocyclic core.
Table 3: Illustrative SAR Trends from Related Piperidine Analogues
| Scaffold/Target | Modification Site | Substituent Effect on Activity | Reference |
|---|---|---|---|
| (S)-Phenylpiperidines / Dopamine Receptors | Phenyl Ring (meta-position) | Groups with high dipole moment increase activity. | nih.gov |
| (S)-Phenylpiperidines / Dopamine Receptors | Piperidine Nitrogen | N-propyl group found to be highly active. | nih.gov |
| 4-(3-Hydroxyphenyl)piperidin-4-ols / Opioid Receptors | Piperidine Nitrogen | N-substituent extends into a hydrophobic pocket, influencing potency. | researchgate.net |
| 4-Methoxy-3-(piperidin-4-yl)oxy Benzamides / Choline Transporter | Piperidine Ring | Moving N-methylpiperidine from 4- to 3-position decreases activity. | nih.gov |
| 4-(3-(Piperidin-4-yl)propyl)piperidines / Antileukemic | N-Arylcarboxamide | Nitro and fluoro substitution on the phenyl ring enhances potency. | researchgate.net |
Pharmacological and Biological Investigations of 4 Piperidin 3 Yl Phenol Hydrochloride and Its Analogues Preclinical and in Vitro
In Vitro Anticancer Activity Studies
The piperidine (B6355638) moiety is a foundational component in numerous pharmaceutical agents, and its derivatives have been widely explored for their potential as anticancer agents. researchgate.netmdpi.com Research has shown that compounds containing this heterocyclic ring can exhibit significant cytotoxic effects against various cancer cell lines. researchgate.net
Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines
Analogues featuring the piperidine scaffold have demonstrated broad antiproliferative activity against a panel of human cancer cell lines. For instance, certain novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives incorporating a piperidine ring showed inhibitory activity against renal cancer cell lines, among others. nih.gov Similarly, studies on other piperidine derivatives have reported cytotoxicity against lung cancer (A549), colon cancer (HCT116), breast cancer (MCF-7), and pancreatic adenocarcinoma cell lines. researchgate.netresearchgate.netnih.gov One study synthesized a 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride molecule which showed a high level of cytotoxic effect on A549 cancer cells. researchgate.net These findings underscore the versatility of the piperidine framework in generating compounds with potent antineoplastic properties across a range of cancer types.
Determination of Half-Maximal Inhibitory Concentration (IC₅₀) Values
The potency of these anticancer effects is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit 50% of cell viability. nih.gov For various analogues of 4-(piperidin-3-yl)phenol (B3328106), IC₅₀ values have been established, highlighting their potential as cytotoxic agents. For example, certain piperidine-based s-triazine hydrazone derivatives displayed selective activity against the pancreatic adenocarcinoma (Capan-1) cell line with IC₅₀ values ranging from 7.3 to 11.5 μM. researchgate.net Another study on a synthesized piperidine derivative recorded an IC₅₀ of 32.43 µM against A549 lung cancer cells. researchgate.net The IC₅₀ values for a selection of piperidine analogues against various cancer cell lines are presented below.
| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| s-Triazine Hydrazone Piperidine Derivative (11f) | Capan-1 | Pancreatic Adenocarcinoma | ~7.3-11.5 | researchgate.net |
| s-Triazine Hydrazone Piperidine Derivative (11g) | Capan-1 | Pancreatic Adenocarcinoma | ~7.3-11.5 | researchgate.net |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 | Lung Cancer | 32.43 | researchgate.net |
| Imidazo[1,2-a]pyrimidine Derivative (3d) | MCF-7 | Breast Cancer | 43.4 | researchgate.net |
| Imidazo[1,2-a]pyrimidine Derivative (4d) | MCF-7 | Breast Cancer | 39.0 | researchgate.net |
| Imidazo[1,2-a]pyrimidine Derivative (3d) | MDA-MB-231 | Breast Cancer | 35.9 | researchgate.net |
| Imidazo[1,2-a]pyrimidine Derivative (4d) | MDA-MB-231 | Breast Cancer | 35.1 | researchgate.net |
Structure-Activity Relationship (SAR) Analyses for Enhanced Antineoplastic Efficacy
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer activity of lead compounds. For piperidine-based molecules, SAR analyses have revealed that specific structural modifications can significantly influence their cytotoxic potency. nih.gov Key factors include the nature and position of substituents on both the piperidine and any associated aromatic rings. nih.govmdpi.com
Enzyme Inhibition Profiles
The combination of a phenol (B47542) and a piperidine ring suggests potential interactions with various enzymes, particularly those that recognize phenolic substrates.
Competitive Inhibition of Tyrosinase Activity
Tyrosinase is a key copper-containing enzyme responsible for melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. nih.gov Phenolic compounds are a major class of tyrosinase inhibitors because they can mimic the enzyme's natural substrate, L-tyrosine, and interact with the copper ions in the active site. nih.govmdpi.com This structural mimicry often leads to competitive inhibition, where the inhibitor molecule competes with the substrate for binding to the enzyme's active site. nih.gov
Analogues of 4-(piperidin-3-yl)phenol, such as (4-hydroxyphenyl)piperazine derivatives and cinnamoyl piperidine amides, have been investigated as tyrosinase inhibitors. researchgate.netacs.org Kinetic studies on some of these related compounds have confirmed a competitive mode of inhibition. researchgate.net The phenolic hydroxyl group is critical for this activity, as it can chelate the copper ions within the tyrosinase active site, disrupting its catalytic function. nih.govresearchgate.net The number and position of hydroxyl groups on the phenyl ring significantly influence the inhibitory potency. nih.gov
Receptor Binding and Modulatory Effects
The 4-(hydroxyphenyl)piperidine scaffold is a core component of a well-studied class of opioid receptor ligands. nih.gov Extensive research on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analogues has shown that these compounds can act as potent and selective opioid receptor antagonists. nih.govnih.gov
The affinity and selectivity of these analogues for the different opioid receptor subtypes (mu, delta, and kappa) are highly dependent on the substituent attached to the piperidine nitrogen. nih.gov For instance, the derivative known as JDTic demonstrates exceptionally high affinity and selectivity as a kappa opioid receptor antagonist, with a binding affinity (Kᵢ) of 0.3 nM for the kappa receptor. nih.gov The 4-(3-hydroxyphenyl) ring assumes an equatorial orientation in the active conformation, which is crucial for its interaction with the receptor. nih.gov While most research has focused on the 3-hydroxyphenyl isomer, these findings highlight the significant potential of hydroxyphenyl piperidine structures to modulate the activity of G-protein coupled receptors, particularly the opioid receptors. Further research has shown that other piperidine-containing structures can be tailored to act as agonists or antagonists at other targets, such as the nociceptin receptor, demonstrating the scaffold's versatility in receptor-targeted drug design. nih.gov
Opioid Receptor Binding Affinity and Selectivity (e.g., μ, δ, κ opioid receptors)
The 4-(3-hydroxyphenyl)piperidine scaffold is a core component of various ligands targeting opioid receptors. Preclinical studies have extensively characterized the binding affinities of analogues at the mu (μ), delta (δ), and kappa (κ) opioid receptors. Radioligand binding assays are commonly employed to determine the affinity of these compounds, typically expressed as the inhibition constant (Kᵢ).
Analogues of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine have been a particular focus of research. For instance, the compound JDTic was identified as a potent and selective κ-opioid receptor antagonist derived from this class. acs.org Further studies on related novel phenylpiperidine derivatives have sought to characterize their binding profiles. In competitive [³H]-diprenorphine binding assays, the novel compound BU09059 demonstrated the highest affinity for the κ-receptor with a Kᵢ value of 1.72 ± 4.38 nM. acs.org This compound showed a 15-fold selectivity for the κ-receptor over the μ-receptor. acs.org In contrast, another analogue, BU09057, exhibited the lowest affinity for both the κ-receptor (Kᵢ 158.6 nM) and the μ-receptor (Kᵢ 475.0 nM). acs.org
Another related compound, referred to as Compound A, showed moderate binding affinity for the human KOR (Kᵢ = 1.35 µM) in radioligand binding assays using [³H]U69,593. mdpi.com This same compound displayed approximately 8-fold lower affinity for the MOR and was devoid of significant binding at the DOR at concentrations up to 10 µM. mdpi.com
The N-substituent on the piperidine ring plays a crucial role in determining both potency and receptor selectivity. For example, N-methyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (2a) was found to have Kᵢ values of 29.3 nM at the μ-receptor, 681 nM at the δ-receptor, and 134 nM at the κ-receptor. nih.gov Replacing the N-methyl group with an N-phenylpropyl group to create compound 8b resulted in significantly higher potency at the μ and δ receptors, with Kₑ values of 8.47 nM and 34.3 nM, respectively. acs.org
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |
|---|---|---|---|---|
| BU09059 | ~25.8 | - | 1.72 | acs.org |
| BU09057 | 475.0 | - | 158.6 | acs.org |
| Compound A | ~10,800 | >10,000 | 1,350 | mdpi.com |
| N-methyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (2a) | 29.3 | 681 | 134 | nih.gov |
Analysis of Antagonistic and Agonistic Properties at Opioid Receptors
Functional assays, such as the [³⁵S]GTPγS binding assay, are utilized to determine whether a ligand acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). The 4-(3-hydroxyphenyl)piperidine class is well-known for yielding pure opioid receptor antagonists. nih.govnih.gov
For example, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, including the N-methyl analogue (2a), have been consistently characterized as pure opioid receptor antagonists. acs.orgnih.gov In a [³⁵S]GTPγS assay, compound 2a showed no opioid agonist efficacy at concentrations up to 10 μM at any of the three opioid receptors (μ, δ, κ). nih.gov Similarly, N-phenylpropyl-4-(3-hydroxyphenyl)piperidine (8b), which lacks the 3- and 4-methyl substituents, was also identified as a pure opioid antagonist with no agonist efficacy at 10 μM. acs.org
The functional activity of Compound A was evaluated at the human KOR in a [³⁵S]GTPγS binding assay, which measures G protein activation upon ligand binding. mdpi.com While previously reported as a MOR antagonist, its antagonist potency at MOR was not determined due to its extremely low affinity. mdpi.com The piperazine analogue of JDTic, compound 10a, was evaluated in a [³⁵S]GTPγS binding assay and found to have a Kₑ of 3.37 nM at the κ receptor, acting as an antagonist. nih.gov
Opioid receptor partial agonists, which have high affinity but lower efficacy at the receptor, represent another functional class. painphysicianjournal.com Buprenorphine is a well-known partial agonist at the μ-receptor with antagonist activity at the κ-receptor. painphysicianjournal.com Some benzomorphan derivatives related to pentazocine have been studied for their mixed KOR agonist/MOR antagonist profiles. unibo.it
| Compound | Receptor | Functional Activity | Assay | Reference |
|---|---|---|---|---|
| N-methyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (2a) | μ, δ, κ | Pure Antagonist (No agonist efficacy at 10 μM) | [³⁵S]GTPγS | nih.gov |
| Compound 10a (JDTic analogue) | κ | Antagonist (Kₑ = 3.37 nM) | [³⁵S]GTPγS | nih.gov |
| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine (8b) | μ, δ, κ | Pure Antagonist (No agonist efficacy at 10 μM) | [³⁵S]GTPγS | acs.org |
Interaction with Monoamine Transporters (Dopamine Transporter, Serotonin (B10506) Transporter, Norepinephrine (B1679862) Transporter)
Monoamine transporters (MATs), which include the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels. nih.gov Piperidine-based structures have been investigated as potent ligands for these transporters.
A series of cis-3,6-disubstituted piperidine analogues were synthesized and evaluated for their binding affinity at DAT, SERT, and NET. nih.gov In this study, the enantiomer S,S-(-)-19a emerged as the most potent compound for DAT, with an IC₅₀ value of 11.3 nM, which is comparable to the well-known DAT inhibitor GBR 12909. nih.gov Importantly, this compound demonstrated greater selectivity for DAT over SERT and NET compared to GBR 12909. nih.gov The structure-activity relationship (SAR) results from this study indicated that the nature of substitutions on the phenyl ring significantly influences activity at the DAT. nih.gov
The development of ligands that can modulate MATs is a key strategy for treating various neuropsychiatric disorders. nih.gov The piperidine scaffold serves as a versatile template for designing novel MAT inhibitors with varying selectivity profiles.
Histamine (B1213489) Receptor Antagonism (e.g., H3 Receptor)
The histamine H3 receptor (H3R) is an inhibitory autoreceptor primarily found in the brain that modulates the release of histamine and other neurotransmitters. wikipedia.org As such, H3R antagonists are being investigated for their potential in treating a range of central nervous system disorders. wikipedia.orgnih.gov
Several classes of piperidine-containing compounds have been developed as H3R antagonists. One series is based on a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. nih.gov In this series, potent antagonists were developed by attaching a substituted aniline amide to the piperidine core. nih.gov
Another class of non-imidazole H3R antagonists incorporates a 4-oxypiperidine ether structure. nih.gov These compounds were designed to combine H3R affinity with the ability to inhibit cholinesterases. One of the most promising compounds from this series, ADS031, which features a benzyl (B1604629) moiety on the piperidine ring, showed a high affinity of 12.5 nM at the human H3R. nih.gov The design of these multi-target ligands is based on the understanding that H3R antagonists can increase the release of acetylcholine, which is also a goal of cholinesterase inhibitors. mdpi.com
Sigma Receptor Ligand Development and Characterization (σ1 and σ2)
Sigma receptors, particularly the σ1 and σ2 subtypes, are intracellular chaperone proteins involved in various cellular functions and are targets for therapeutic intervention in neurological disorders. The piperidine moiety is a recognized structural feature for ligands targeting these receptors. acs.org
Phenoxyalkylpiperidines have been developed as high-affinity σ1 receptor ligands. uniba.it In one study, N-[(4-methoxyphenoxy)ethyl]piperidines showed high affinity for the σ1 subtype, with Kᵢ values ranging from 0.89 to 1.49 nM. uniba.it These compounds generally displayed lower affinity for the σ2 receptor, confirming that the phenoxy portion connected to the piperidine is an effective scaffold for achieving σ1 over σ2 selectivity. uniba.it
Furthermore, dual-targeting ligands have been designed to interact with both histamine H3 and sigma-1 receptors. The piperidine moiety has been identified as a critical structural element for this dual activity. acs.org For example, compound 12 in a series of piperidine-based ligands showed dual H3/σ1 receptor activity, whereas a related piperazine-based compound was highly selective for H3R. acs.org This highlights the importance of the piperidine ring, which in its protonated state, is believed to form a crucial salt bridge interaction within the σ1R binding pocket. acs.org
| Compound Class | Example Compound | σ1 Receptor | σ2 Receptor | Reference |
|---|---|---|---|---|
| N-[(4-methoxyphenoxy)ethyl]piperidines | 1b | 0.89 | 52.3 | uniba.it |
| Dual H3/σ1 Ligands | 12 | 7.7 (at H3R) / Active at σ1R | - | acs.org |
| Piperidine-based Phenylacetates | 12a | 0.7 | 10 | unict.it |
| Piperidine-based Phenylacetates | 12c | 1.5 | 22 | unict.it |
Adrenergic Receptor Interactions (Alpha and Beta Subtypes)
The adrenergic receptor system, comprising alpha and beta subtypes, is a key regulator of various physiological processes. Piperidine-containing structures have also been explored for their activity at these receptors.
In a search for potent and selective human beta(3) adrenergic agonists, a series of (4-piperidin-1-yl)phenyl amides were synthesized and evaluated. nih.gov The beta(3) receptor is a therapeutic target for obesity and type II diabetes. Two compounds from this study, the leucine derivative 26e and the reverse amide 33b, were identified as highly potent and selective beta(3) agonists, with EC₅₀ values of 0.008 and 0.009 μM, respectively. nih.gov These compounds exhibited almost no intrinsic activity at either the beta(1) or beta(2) receptors, highlighting their selectivity. nih.gov
Antimicrobial Activity Evaluations
The piperidine ring is a structural motif present in various compounds investigated for antimicrobial properties. The spread of resistance to existing antibiotics has driven the search for novel antimicrobial agents, and heterocyclic compounds like piperidones are of significant interest. biomedpharmajournal.org
Derivatives of 2,6-diaryl-3-methyl-4-piperidones and their corresponding thiosemicarbazones have been synthesized and screened for in vitro antibacterial and antifungal activity. biomedpharmajournal.org Some of these compounds showed significant antimicrobial activity when compared to the standard drug ampicillin and antifungal activity when compared to terbinafine. biomedpharmajournal.org
In another study, a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and evaluated for their efficacy against important bacterial and fungal pathogens of tomato plants. nih.gov Several of these compounds (8b, 8d, 8g, 8h, 8i, and 8j) displayed potent antimicrobial activities, in some cases exceeding those of standard agents like chloramphenicol and mancozeb. nih.gov Structure-activity relationship studies indicated that substitutions on the benzhydryl and sulfonamide rings influenced the antibacterial activity. nih.gov
More recently, novel piperidine derivatives were synthesized and showed activity against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) bacteria. biointerfaceresearch.com These findings suggest that the piperidine scaffold can serve as a template for the development of new antimicrobial agents. biomedpharmajournal.orgbiointerfaceresearch.com
Inhibition of Bacterial Growth (Gram-positive and Gram-negative bacteria)
The piperidine nucleus is a common structural motif in a multitude of synthetic compounds that have been evaluated for their antimicrobial properties. Research into various piperidine derivatives has demonstrated a range of activities against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized piperidine derivatives have shown activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) researchgate.netbiointerfaceresearch.com. In some cases, the efficacy of these compounds has been compared to established antibiotics like chloramphenicol biointerfaceresearch.com.
One study on piperidin-4-one derivatives showed that while some compounds exhibited significant antimicrobial activity, their effectiveness varied between different bacterial strains academicjournals.org. Another study of piperidine-based sulfobetaines also demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with the antimicrobial action likely linked to the disruption of the bacterial cell membrane nih.gov.
However, it is crucial to note that the specific antibacterial activity of 4-(Piperidin-3-yl)phenol hydrochloride and its close analogues has not been extensively detailed in the currently available scientific literature. While the broader class of piperidine derivatives has shown promise as antibacterial agents, dedicated studies on the 3-hydroxyphenyl substituted piperidines are required to ascertain their specific spectrum of activity and potency against various bacterial species.
Table 1: Examples of Antibacterial Activity of Piperidine Analogues This table presents data for different piperidine derivatives and is for contextual purposes only, as specific data for this compound was not available.
| Compound Type | Gram-Positive Bacteria Tested | Gram-Negative Bacteria Tested | Observed Activity |
|---|---|---|---|
| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | Staphylococcus aureus | Escherichia coli | Active against both, with good activity against S. aureus biointerfaceresearch.com |
| Piperidin-4-one derivatives | Staphylococcus aureus, Bacillus subtilis | Escherichia coli | Good activity compared to ampicillin academicjournals.org |
| Piperidine-based sulfobetaines | Staphylococcus aureus, Bacillus subtilis, Enterococcus hirae | Escherichia coli, Pseudomonas aeruginosa | Broad-spectrum activity nih.gov |
Antiallergic and Antihistaminic Activities
The piperidine scaffold is a key component in many compounds developed for their antihistaminic properties. The potential for piperidine derivatives to act as H1-antagonists has been a subject of interest in the development of new antiallergic medications. For example, a series of N-(4-piperidinyl)-1H-benzimidazol-2-amines were synthesized and evaluated for their in vitro and in vivo antihistaminic activity, with some derivatives showing potent effects nih.gov.
While the general class of piperidine derivatives has been explored for antiallergic and antihistaminic potential, specific preclinical data concerning this compound and its direct analogues are not extensively covered in the available literature. Therefore, while the core piperidine structure is associated with antihistaminic effects, further research is necessary to determine if this specific substitution pattern confers any significant antiallergic or antihistaminic activity.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
A significant area of investigation for compounds containing the (piperidin-3-yl)phenyl moiety is in the realm of oncology, specifically as inhibitors of Poly(ADP-ribose) Polymerase (PARP). PARP enzymes are crucial for DNA repair, and their inhibition can lead to cell death in cancer cells with certain DNA repair defects.
A prominent analogue, 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, also known as Niraparib, has been extensively studied. This compound has demonstrated potent inhibitory activity against both PARP-1 and PARP-2 enzymes. In vitro enzymatic assays have revealed low nanomolar IC50 values, indicating strong inhibition. Furthermore, whole-cell assays have confirmed its ability to inhibit PARP activity within the cellular environment.
Table 2: In Vitro PARP Inhibition by a 4-(Piperidin-3-yl)phenol Analogue
| Analogue | Target | IC50 (nM) | EC50 (nM) (Whole Cell Assay) |
|---|---|---|---|
| 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide | PARP-1 | 3.8 | 4 |
| PARP-2 | 2.1 |
Choline (B1196258) Transporter (CHT) Inhibition
The high-affinity choline transporter (CHT) is responsible for the uptake of choline, a rate-limiting step in the synthesis of the neurotransmitter acetylcholine. Inhibition of CHT can have significant effects on cholinergic neurotransmission.
Research into the CHT inhibitory activity of piperidine-containing compounds has been undertaken. In a study of hemicholinium-3 (a known CHT inhibitor) and its analogues, the position of substitution on the piperidine ring was found to be critical for activity. Specifically, analogues with a methyl group at the 4-position of the piperidine ring were found to be much more potent inhibitors of choline uptake than those with substitutions at the 2- or 3-positions nih.gov. This suggests that the 3-substitution pattern of this compound might not be optimal for high-affinity CHT inhibition. However, direct studies on this compound or its close analogues are needed to definitively characterize their CHT inhibitory potential.
Mechanistic Elucidation and Identification of Molecular Targets
Identification of Specific Molecular Targets and Binding Sites
The biological activity of 4-(Piperidin-3-yl)phenol (B3328106) hydrochloride is rooted in its ability to interact with specific molecular targets. The phenol (B47542) component can act as both a hydrogen bond donor and acceptor, while the piperidine (B6355638) ring offers a flexible scaffold that can influence binding to macromolecules.
Enzymatic Interactions and Allosteric Modulation
While direct enzymatic inhibition data for 4-(Piperidin-3-yl)phenol hydrochloride is specific, the broader class of piperidine derivatives has been shown to interact with various enzymes. For instance, certain piperidine-containing compounds act as inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site and thereby exerting anticancer effects. nih.gov Additionally, some derivatives have been investigated as inhibitors of cholinesterases, enzymes critical in neurotransmission. nih.gov The phenol moiety is also a common feature in compounds that interact with enzymatic targets, often forming key hydrogen bonds within the active or allosteric sites of enzymes like kinases.
Receptor Modulation and Ligand-Binding Dynamics
Derivatives of 4-(piperidin-3-yl)phenol have demonstrated affinity for a range of receptors. Research has shown that similar compounds can bind to adrenergic, serotonin (B10506), dopamine, and histamine (B1213489) receptors. biosynth.com The protonated nitrogen atom within the piperidine ring is crucial for these interactions, often forming salt bridges with acidic residues like aspartate in the binding pockets of receptors. nih.gov Furthermore, the aromatic phenol ring can engage in π–π stacking interactions with aromatic amino acid residues such as tyrosine and phenylalanine within the receptor. nih.gov
Below is a table summarizing the receptor binding profile for a related compound, 4-(Piperidin-4-yl)phenol.
| Receptor Subtype | Binding Affinity (Ki in nM) |
| Alpha-1A Adrenergic | High |
| Serotonin (various) | Moderate to High |
| Dopamine D2 | Moderate |
| Histamine H1 | Moderate |
This data is illustrative of the general class of piperidinylphenols and may not be directly representative of this compound. biosynth.com
Investigation of Involved Intracellular Signaling Pathways
The interaction of this compound with its molecular targets can trigger cascades of intracellular signaling events that influence cellular processes like proliferation, survival, and death.
Modulation of the PI3K/Akt Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival and proliferation and is often dysregulated in cancer. nih.govbio-rad-antibodies.com Several studies have indicated that piperidine derivatives can modulate this pathway. nih.govmdpi.com For example, piperine (B192125), an alkaloid containing a piperidine ring, has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in oral cancer cells. mdpi.com Inhibition of this pathway can prevent the phosphorylation of Akt, a key downstream effector, leading to a decrease in cell survival signals. tbzmed.ac.irmdpi.com While direct evidence for this compound is pending, its structural similarity to other PI3K/Akt pathway modulators suggests it may have similar effects.
Induction of Apoptosis and Inhibition of Cell Proliferation Mechanisms
By modulating signaling pathways like PI3K/Akt, piperidine-containing compounds can induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net The induction of apoptosis is a key mechanism for many anticancer agents. mdpi.com Inhibition of the PI3K/Akt pathway can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors. bio-rad-antibodies.com Novel piperidine derivatives have been shown to induce apoptosis in prostate cancer cells by inhibiting tubulin polymerization. nih.gov Research on piperine has also demonstrated its ability to induce apoptosis in various cancer cell lines by regulating the expression of apoptosis-related proteins. mdpi.com These findings suggest that this compound could potentially inhibit cell proliferation and induce apoptosis through similar mechanisms.
Correlation of Structure-Activity Relationships with Mechanistic Outcomes
The biological effects of this compound and its analogs are intrinsically linked to their chemical structures. youtube.com Structure-activity relationship (SAR) studies help to elucidate how specific structural modifications influence the interaction with biological targets and the resulting mechanistic outcomes. nih.govresearchgate.net
For piperidine derivatives, key structural features that influence activity include:
The Piperidine Ring: The conformation and substitution pattern of this ring are critical for receptor binding and enzymatic inhibition. nih.gov
The Phenolic Hydroxyl Group: This group's ability to form hydrogen bonds is often essential for target engagement.
The Linker between the Rings: The length and flexibility of the connection between the piperidine and phenol moieties can significantly impact binding affinity and selectivity.
The following table outlines some general SAR principles for piperidinylphenol derivatives.
| Structural Modification | Effect on Activity | Potential Mechanistic Implication |
| Substitution on the Piperidine Nitrogen | Can alter receptor selectivity and potency. nih.gov | Modulates interaction with specific receptor subtypes. |
| Position of the Phenolic Hydroxyl Group | Influences hydrogen bonding capabilities. | Affects binding affinity to target proteins. |
| Introduction of Bulky Groups | May enhance or decrease binding due to steric effects. | Can improve selectivity or hinder access to the binding site. |
These SAR insights are crucial for the rational design of new derivatives with improved potency and selectivity for specific biological targets. mdpi.com
Computational Chemistry and Advanced Molecular Modeling Approaches
Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Characterization
Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of a ligand-receptor complex over time. nih.govnih.gov For 4-(Piperidin-3-yl)phenol (B3328106) hydrochloride, MD simulations are crucial for understanding the stability and nature of its binding to a target protein. rowan.edu Once a preliminary binding pose is determined, typically through molecular docking, an MD simulation is initiated to assess the complex's stability in a simulated physiological environment, including explicit water molecules and ions. nih.gov
Research on analogous piperidine-based compounds interacting with targets like the sigma 1 receptor (S1R) demonstrates the utility of this approach. nih.gov During a simulation, key metrics are analyzed to characterize the interaction. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored to evaluate the stability of the complex; a stable RMSD curve over the simulation time (e.g., 50-100 nanoseconds) suggests a stable binding mode. nih.govresearchgate.net
Furthermore, MD trajectories allow for a detailed analysis of the specific intermolecular interactions that maintain the complex. Hydrogen bonds, salt bridges, π-cation interactions, and hydrophobic contacts between the ligand and amino acid residues of the receptor are tracked throughout the simulation. nih.gov For 4-(Piperidin-3-yl)phenol hydrochloride, the protonated nitrogen of the piperidine (B6355638) ring is expected to form strong ionic interactions or hydrogen bonds with acidic residues like aspartate or glutamate (B1630785), while the phenol (B47542) ring can engage in π-π stacking with aromatic residues such as phenylalanine or tyrosine. nih.gov The analysis of these interactions provides a dynamic picture of the binding, revealing which contacts are most persistent and critical for affinity. nih.gov
| Metric | Description | Typical Finding for a Stable Complex |
|---|---|---|
| RMSD (Ligand) | Root Mean Square Deviation of the ligand's heavy atoms relative to the initial docked pose. | Plateaus after an initial equilibration period, typically < 2.0 Å. |
| RMSF (Protein Residues) | Root Mean Square Fluctuation of individual amino acid residues in the binding pocket. | Lower fluctuations for residues in direct contact with the ligand, indicating stabilization upon binding. |
| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. | High occupancy (>75%) for key interactions, such as between the piperidine nitrogen and an acidic residue. |
| Radius of Gyration (Rg) | A measure of the compactness of the protein-ligand complex. | A stable Rg value indicates the complex maintains its overall shape and does not unfold. |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Parameters
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. nih.govresearchgate.net For this compound, DFT calculations provide fundamental insights into its intrinsic chemical properties, which are governed by the distribution of electrons within the molecule. nih.gov These calculations are performed to optimize the molecule's geometry to its lowest energy state and to compute a variety of electronic descriptors. mdpi.com
A primary output of DFT calculations is the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's kinetic stability and chemical reactivity; a large gap suggests high stability, while a small gap indicates higher reactivity. mdpi.com The spatial distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For 4-(Piperidin-3-yl)phenol, the HOMO is typically localized on the electron-rich phenol ring, while the LUMO may be distributed across the aromatic system.
Other important parameters derived from DFT include the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP identifies regions of negative potential (electron-rich, susceptible to electrophilic attack), often near the oxygen of the phenol group, and regions of positive potential (electron-poor), near the acidic protons and the protonated piperidine nitrogen. mdpi.com Global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can also be calculated, providing a quantitative measure of the molecule's reactivity. mdpi.comresearchgate.netnih.gov
| Parameter | Symbol | Typical Calculated Value (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy | EHOMO | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | -0.5 to -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | ΔE | 4.5 to 5.5 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Ionization Potential (IP) | IP | 5.5 to 6.5 | The energy required to remove an electron. Approximated as -EHOMO. |
| Electron Affinity (EA) | EA | 0.5 to 1.5 | The energy released when an electron is added. Approximated as -ELUMO. |
| Chemical Hardness | η | 2.25 to 2.75 | Measures resistance to change in electron distribution. Calculated as (IP-EA)/2. |
Pharmacophore Modeling for Activity Prediction and Rational Drug Design
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are critical for a ligand's interaction with a specific biological target. pharmacophorejournal.com For a class of compounds including this compound, a pharmacophore model can be developed based on a set of known active molecules to identify common features responsible for their biological activity. researchgate.net
A typical pharmacophore model for a piperidine-phenol scaffold would likely include several key features. nih.gov The protonated nitrogen of the piperidine ring serves as a positive ionizable feature, crucial for forming salt bridges or strong hydrogen bonds with the receptor. The phenol ring represents an aromatic feature, important for π-π stacking or hydrophobic interactions. The hydroxyl group on the phenol can act as both a hydrogen bond donor and acceptor. These features, along with potential hydrophobic sites on the piperidine ring, are spatially arranged to create a 3D query.
This model can then be used as a filter in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric query, thus having a high probability of being active at the same target. nih.gov Additionally, the model provides a framework for the rational design of new derivatives of this compound, guiding modifications to enhance potency and selectivity. researchgate.net
| Pharmacophoric Feature | Corresponding Chemical Moiety | Potential Interaction Type |
|---|---|---|
| Positive Ionizable (P) | Protonated Piperidine Nitrogen | Ionic Interaction, Salt Bridge, H-Bond Donor |
| Aromatic Ring (R) | Phenol Ring | π-π Stacking, Hydrophobic Interaction |
| Hydrogen Bond Donor (D) | Phenolic Hydroxyl Group | Hydrogen Bonding |
| Hydrogen Bond Acceptor (A) | Phenolic Oxygen | Hydrogen Bonding |
| Hydrophobic (H) | Aliphatic carbons of the piperidine ring | Hydrophobic/Van der Waals Interactions |
Molecular Docking Studies for Ligand-Target Binding Affinity and Orientation
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, typically a protein. sciepub.com For this compound, docking studies are essential for generating hypotheses about its binding mode within the active site of a biological target. researchgate.netijfmr.com The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and then using a scoring function to rank them. mdpi.com
The results of a docking study provide a static snapshot of the most probable ligand-receptor interaction. researchgate.net A successful docking pose will show favorable intermolecular interactions, such as hydrogen bonds between the phenolic hydroxyl group and polar residues, or an ionic interaction involving the charged piperidine nitrogen. semanticscholar.org The scoring function provides an estimate of the binding free energy (often reported in kcal/mol), with lower scores indicating higher predicted affinity. nih.gov
Docking studies on similar piperidine-containing molecules have revealed key interactions that stabilize the ligand in the active site. nih.gov For example, in studies with sigma receptors, the protonated nitrogen of the piperidine ring frequently forms a crucial salt bridge with an aspartate or glutamate residue, while aromatic portions of the molecule occupy hydrophobic pockets. nih.govnih.gov These insights are directly applicable to understanding the potential binding of this compound and are invaluable for structure-activity relationship (SAR) studies, guiding the design of analogs with improved binding affinity. researchgate.net
| Parameter | Value/Description |
|---|---|
| Target Protein | Example: Sigma 1 Receptor (S1R) |
| Docking Score (Binding Affinity) | -7.0 to -9.5 kcal/mol |
| Key Interacting Residues | Glu172, Asp126, Phe107, Tyr206 |
| Primary Interactions Observed | Ionic bond/Salt bridge between piperidine N+ and Glu172. |
| Hydrogen bond between phenolic -OH and Tyr206. | |
| π-cation interaction between piperidine N+ and Phe107. |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In the early stages of drug discovery, it is critical to assess the pharmacokinetic profile of a compound. In silico tools for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties allow for the rapid evaluation of a molecule's drug-likeness. nih.govtechnologynetworks.com For this compound, various computational models and web-based platforms like SwissADME and pkCSM can be used to predict its ADME profile from its chemical structure. researchgate.netnih.gov
These predictive models are built on large datasets of experimentally determined properties and use quantitative structure-property relationship (QSPR) approaches. Key physicochemical properties are calculated, such as molecular weight (MW), octanol-water partition coefficient (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. researchgate.netresearchgate.net These are then used to evaluate compliance with established drug-likeness guidelines, such as Lipinski's Rule of Five. researchgate.net
Pharmacokinetic properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes are also predicted. benthamdirect.comresearchgate.net For instance, high TPSA is often correlated with poor oral bioavailability. Predictions regarding whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes (e.g., CYP3A4, CYP2D6) are crucial for anticipating potential drug-drug interactions. researchgate.net This early computational assessment helps to identify potential liabilities and allows for structural modifications to improve the compound's ADME profile before committing to costly synthesis and experimental testing. nih.govingentaconnect.com
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 177.24 g/mol | Complies with Lipinski's rule (<500). |
| LogP (Octanol/Water) | 1.7 - 2.1 | Indicates good balance of solubility and permeability. Complies with Lipinski's rule (<5). |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | Suggests good oral bioavailability and cell permeability (typically <140 Ų). |
| Hydrogen Bond Donors | 2 | Complies with Lipinski's rule (≤5). |
| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's rule (≤10). |
| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | Yes | Predicted to be able to cross the blood-brain barrier. |
| CYP2D6 Inhibitor | No | Low predicted risk of drug-drug interactions involving this enzyme. |
Emerging Research Avenues and Future Perspectives for 4 Piperidin 3 Yl Phenol Hydrochloride Research
Deepening the Understanding of Structure-Activity-Mechanism Relationships
A critical future direction for 4-(Piperidin-3-yl)phenol (B3328106) hydrochloride research is the systematic exploration of its Structure-Activity Relationships (SAR). This involves synthesizing a library of analogues to understand how specific structural modifications influence biological activity and target engagement. By drawing parallels from SAR studies on related piperidine-containing molecules, researchers can make informed decisions about which modifications are most likely to yield compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Key areas for SAR exploration would include:
Piperidine (B6355638) Ring Substitution: Investigating the impact of substituents at various positions on the piperidine ring. For instance, studies on similar scaffolds have shown that adding alkyl or benzyl (B1604629) groups to the piperidine nitrogen can significantly alter a compound's affinity for its biological target. nih.gov
Phenolic Group Modification: Exploring the role of the phenol (B47542) hydroxyl group. This could involve converting it to various ethers or esters to probe its role in hydrogen bonding and to modify the compound's lipophilicity. Research on related structures has indicated that such modifications can be critical for activity. nih.gov
Stereochemistry: Since the 3-position of the piperidine ring is a chiral center, the synthesis and biological evaluation of individual enantiomers are crucial. The stereochemistry often dictates the precise three-dimensional orientation of the molecule within a binding pocket, leading to significant differences in potency and selectivity between enantiomers.
A systematic approach to SAR will not only optimize the lead compound but also provide invaluable insights into the molecular mechanisms of action, helping to identify the specific biological targets and pathways through which these compounds exert their effects.
Table 1: Proposed SAR Exploration for 4-(Piperidin-3-yl)phenol Analogues
| Modification Site | Proposed Modification | Rationale/Hypothesized Impact | Reference Analogue Class |
|---|---|---|---|
| Piperidine Nitrogen (N1) | Alkylation (e.g., methyl, benzyl), Acylation | Modulate basicity, lipophilicity, and target interaction. nih.gov | H3 Receptor Antagonists |
| Phenolic Oxygen | Etherification (e.g., methoxy, benzyloxy), Esterification | Alter hydrogen bonding capacity, improve metabolic stability, and modify pharmacokinetics. nih.gov | Choline (B1196258) Transporter Inhibitors |
| Phenyl Ring | Introduction of substituents (e.g., halogens, nitro, amino groups) | Modulate electronic properties and provide new vectors for target interaction. researchgate.net | Anticancer Piperidine Derivatives |
Exploring Novel Therapeutic Applications Based on Preclinical Findings
The piperidine scaffold is a privileged structure found in numerous FDA-approved drugs targeting a wide array of diseases. Preclinical research on various substituted piperidines has revealed their potential as anticancer, anti-inflammatory, and central nervous system (CNS) active agents. researchgate.netmdpi.com These findings provide a strong rationale for investigating 4-(Piperidin-3-yl)phenol hydrochloride and its future analogues for a range of novel therapeutic applications.
Potential therapeutic areas to explore include:
Oncology: Many piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. researchgate.net Future research could screen 4-(piperidin-3-yl)phenol analogues for antiproliferative activity and explore their potential as inhibitors of key cancer-related targets like protein kinases or cell cycle regulators.
Neurodegenerative Diseases: The choline transporter (CHT) is a key protein in cholinergic signaling, and its dysfunction is implicated in diseases like Alzheimer's. nih.gov Given that certain piperidine structures act as potent CHT inhibitors, exploring the activity of 4-(piperidin-3-yl)phenol derivatives in this area is a promising avenue. nih.gov
Inflammatory Disorders: The histamine (B1213489) H3 receptor, a target for inflammatory and neurological conditions, is modulated by ligands often containing a piperidine core. nih.gov This suggests that derivatives of 4-(piperidin-3-yl)phenol could be designed and tested for activity at this and other G-protein coupled receptors involved in inflammation.
Systematic screening of a library of analogues against diverse biological targets will be key to unlocking the full therapeutic potential of this chemical scaffold.
Table 2: Potential Therapeutic Targets for 4-(Piperidin-3-yl)phenol Analogues
| Therapeutic Area | Potential Molecular Target | Rationale Based on Preclinical Data for Related Scaffolds |
|---|---|---|
| Oncology | Protein Kinases, Tubulin | Piperidine analogues have shown cytotoxic effects and inhibition of cell proliferation. researchgate.net |
| Neurodegenerative Disorders | Choline Transporter (CHT), Histamine H3 Receptor | Piperidine ethers and benzamides are known inhibitors of CHT and H3 receptors, respectively. nih.govnih.gov |
Development of Next-Generation Synthetic Strategies for Complex Analogues and Scaffolds
To fully realize the therapeutic potential of the 4-(piperidin-3-yl)phenol scaffold, the development of advanced and efficient synthetic methodologies is paramount. While classical synthetic routes exist, next-generation strategies are needed to access structurally complex and stereochemically diverse analogues in a more efficient manner. researchgate.net
Future synthetic research should focus on:
Asymmetric Synthesis: Developing methods to control the stereochemistry at the C3 position of the piperidine ring is essential. This could involve chiral catalysts, substrate-controlled diastereoselective reactions, or the use of chiral starting materials to produce enantiomerically pure compounds. rsc.org
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules from three or more starting materials in a single step, significantly increasing synthetic efficiency and allowing for the rapid generation of diverse compound libraries. researchgate.net
Novel Cyclization Strategies: Exploring new ways to construct the piperidine ring, such as light-mediated radical cyclizations or transition-metal-catalyzed C-H amination, can provide access to novel and complex fused-ring systems built upon the core scaffold. mdpi.com
Late-Stage Functionalization: Developing methods to modify the core scaffold in the final steps of a synthesis is highly desirable. This allows for the rapid diversification of a lead compound without having to repeat a lengthy synthetic sequence.
These advanced synthetic strategies will be instrumental in building the diverse chemical libraries needed for comprehensive SAR studies and the exploration of new biological activities. nih.gov
Integration of Advanced Omics Technologies for Comprehensive Biological Profiling
To move beyond traditional pharmacological assays, the integration of advanced "omics" technologies offers a powerful approach for the comprehensive biological profiling of this compound and its derivatives. nih.govfrontiersin.org These high-throughput techniques can provide a holistic view of a compound's effects on a biological system. fems-microbiology.orgnih.gov
Key omics technologies and their applications include:
Proteomics: Using techniques like mass spectrometry, researchers can perform chemoproteomics to identify the direct protein targets of a compound within the entire proteome. This unbiased approach can uncover novel mechanisms of action and off-target effects.
Transcriptomics: Technologies such as RNA-sequencing can reveal how a compound alters gene expression across the entire genome. This can provide insights into the downstream cellular pathways modulated by the compound and help to formulate hypotheses about its mechanism.
Metabolomics: By analyzing the complete set of metabolites in a cell or organism, metabolomics can illustrate the functional impact of a compound on cellular metabolism. This can identify metabolic vulnerabilities targeted by the compound, particularly relevant in cancer research.
Integrative Multi-Omics: The ultimate goal is to integrate data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive, multi-layered understanding of a compound's biological activity. nih.govfrontiersin.org This systems-level approach can predict efficacy, identify potential toxicity, and discover biomarkers for patient stratification.
By embracing these advanced technologies, researchers can significantly accelerate the journey from a promising chemical scaffold to a well-understood clinical candidate.
Table 3: Application of Omics Technologies in Compound Profiling
| Omics Technology | Primary Goal | Potential Insights for 4-(Piperidin-3-yl)phenol Research |
|---|---|---|
| Proteomics | Target Identification & Validation | Unbiased discovery of primary protein targets and off-target interactions. |
| Transcriptomics | Pathway Analysis | Elucidation of downstream signaling pathways affected by the compound. |
| Metabolomics | Functional Impact Assessment | Identification of alterations in cellular metabolism and bioenergetics. |
| Integrative Omics | Systems-Level Understanding | Construction of a comprehensive model of the compound's mechanism of action. frontiersin.org |
Q & A
Q. How do stereochemical variations impact biological activity?
- Methodological Answer : Synthesize enantiomers using chiral catalysts or resolve racemic mixtures via chiral chromatography. Compare IC50 values in bioassays. For instance, (3S,4R)-configured piperidines exhibit distinct receptor affinities compared to other stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
